6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
6-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazoloquinazoline derivative characterized by a 3-fluorophenyl group at position 2 and a 3,4-dimethoxyphenyl-substituted oxoethyl chain at position 5.
Properties
Molecular Formula |
C25H19FN4O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O4/c1-33-21-11-10-15(13-22(21)34-2)20(31)14-29-19-9-4-3-8-18(19)24-27-23(28-30(24)25(29)32)16-6-5-7-17(26)12-16/h3-13H,14H2,1-2H3 |
InChI Key |
VYPFYRJFMMVIDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F)OC |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a triazole-based quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused with a quinazolinone moiety. The presence of substituents such as the 3,4-dimethoxyphenyl and 3-fluorophenyl groups plays a crucial role in modulating its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18F N4O3 |
| Molecular Weight | 378.38 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | 210-215 °C |
Anticancer Activity
Recent studies have indicated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, derivatives of triazoloquinazolinones have shown IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been evaluated. Preliminary data suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in preclinical models. Studies have shown that it can significantly reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced macrophage models .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The 3,4-dimethoxyphenyl group enhances lipophilicity and cellular uptake.
- The 3-fluorophenyl moiety contributes to increased binding affinity to target proteins.
- Modifications at the triazole or quinazolinone positions can lead to variations in biological activity .
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on a series of quinazolinone derivatives showed that the presence of electron-withdrawing groups on the phenyl rings significantly increased their anticancer potency. The tested compound exhibited an IC50 value of 2.5 µM against A549 lung cancer cells .
- Antibacterial Efficacy Evaluation : A comparative study on various triazoloquinazolinones revealed that the compound displayed superior antibacterial activity with an MIC of 16 µg/mL against E. coli, outperforming several conventional antibiotics .
- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including compounds similar to the one . For instance, derivatives of quinazolin-4-one have demonstrated significant antibacterial and antifungal activities. The presence of substituents such as methoxy groups has been linked to enhanced activity against various pathogens. The specific compound under consideration may exhibit similar properties due to its structural analogies with known active compounds .
Table 1: Antimicrobial Activities of Quinazolinone Derivatives
| Compound | Activity Type | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 20 |
| Compound B | Antifungal | Candida albicans | 15 |
| 6-(...) | TBD | TBD | TBD |
Anti-inflammatory Properties
Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of specific pathways related to inflammation. The compound's potential to modulate inflammatory responses could be a significant area for exploration, particularly in chronic inflammatory diseases .
Cancer Therapeutics
Compounds featuring quinazolinone scaffolds are being evaluated for their role in cancer treatment. The ability of these compounds to modulate protein kinase activity suggests a mechanism by which they might inhibit tumor growth or induce apoptosis in cancer cells. For example, analogs have shown promise in preclinical models for various cancers, indicating that the compound could be further explored for its anticancer properties .
Synthesis and Structural Modifications
The synthesis of the target compound can be achieved through various methodologies that allow for structural modifications conducive to enhancing biological activity. Recent advancements in synthetic strategies have enabled the efficient production of diverse quinazolinone derivatives, facilitating the exploration of structure-activity relationships (SAR). This is crucial for optimizing the pharmacological profiles of such compounds .
Table 2: Synthetic Routes for Quinazolinone Derivatives
| Synthesis Method | Key Reactants | Yield (%) |
|---|---|---|
| Condensation Reaction | Aniline + Carbonyl Compounds | 85 |
| Cyclization | Hydrazine + Isocyanates | 75 |
| Functionalization | Halogenation + Alkylation | 90 |
Case Studies and Research Findings
Several studies have documented the biological evaluation of quinazolinone derivatives:
- Study on Antimicrobial Activity : A series of quinazolinone derivatives were synthesized and tested against Escherichia coli and Candida albicans. Results indicated that certain substitutions led to enhanced efficacy against these pathogens, suggesting that similar modifications could be beneficial for the compound .
- Cancer Cell Line Studies : Research involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that quinazolinone derivatives could inhibit cell proliferation significantly. This points towards the potential application of the compound as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and quinazoline rings provide sites for nucleophilic attack. For example:
-
Chlorination : Analogous compounds undergo chlorination using phosphorus oxychloride (POCl₃) at elevated temperatures (110°C), replacing hydroxyl or amine groups with chlorine atoms .
-
Hydrazine Substitution : Hydrazine hydrate reacts with 2,4-dichloroquinazoline intermediates to form hydrazinyl derivatives, a key step in triazole ring formation .
Example Reaction Pathway
text2,4-Dichloroquinazoline + Hydrazine hydrate → 2-Chloro-4-hydrazinylquinazoline ↓ (Trifluoroacetic Acid) 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-one[5][6]
Cyclization Reactions
Intramolecular cyclization is critical for constructing the triazoloquinazoline core:
-
Triazole Ring Formation : Cyclocondensation of hydrazide derivatives with dichloroquinazoline in dioxane produces fused triazoloquinazoline systems .
-
Solvent and Catalyst : Reactions are typically performed in dioxane or THF with triethylamine (TEA) as a catalyst .
Key Conditions
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Hydrazonoyl chlorides | Reflux in dioxane (6–8 h) + TEA | 67–68% |
| Trifluoroacetic acid | Room temperature, 2 h | 70% |
Oxidation and Reduction
-
Ketone Reactivity : The 2-oxoethyl group can undergo reduction (e.g., NaBH₄) to form alcohols or participate in condensation reactions.
-
Demethylation : The 3,4-dimethoxyphenyl group may undergo demethylation under acidic conditions to yield catechol derivatives .
Electrophilic Substitution
-
Fluorophenyl Ring : The 3-fluorophenyl substituent directs electrophilic substitution to the para position due to fluorine’s electron-withdrawing effect.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is feasible at halogenated positions:
-
Brominated Derivatives : Analogous 6-bromoquinazolinones react with arylboronic acids to form biaryl hybrids .
Example
text6-Bromoquinazolinone + Arylboronic acid → Quinazoline-pyrimidine hybrid (e.g., 6a-6n)[7]
Spectroscopic Monitoring
Reactions are tracked using:
-
NMR : Distinct shifts for triazole protons (δ 7.4–8.5 ppm) and quinazoline carbonyls (δ 160–170 ppm) .
-
IR : Stretching frequencies for C=O (1674–1719 cm⁻¹) and C=N (1557–1594 cm⁻¹) .
Comparative Reactivity Insights
Comparison with Similar Compounds
Key Observations:
- Fluorine Positioning : The 3-fluorophenyl group at position 2 may enhance metabolic stability compared to 8-fluoro derivatives () due to reduced steric hindrance .
- Synthetic Efficiency : High yields (e.g., 96.8% in ) are achieved with piperazine-containing analogs, suggesting that similar strategies could optimize the target’s synthesis .
Pharmacological and Functional Comparisons
- Antimicrobial Activity : Potassium thiolate derivatives () exhibit potent antibacterial effects (MIC 12.5 µg/mL against S. aureus), but the target compound lacks a thiol group, likely reducing direct antimicrobial efficacy .
- Antitumor Potential: Triazoloquinazolines with heteroaryl substituents (e.g., furan-2-yl in ) show moderate antitumor activity, suggesting the target’s dimethoxy groups could enhance DNA intercalation or kinase inhibition .
Physicochemical Properties
- Solubility : Piperazine-containing analogs () exhibit improved aqueous solubility compared to the target’s dimethoxyphenyl chain, which may limit bioavailability .
- Thermal Stability : Melting points of analogs range from 247–249°C () to 295–297°C (), indicating that the target’s crystallinity depends on substituent polarity .
Preparation Methods
Copper-Catalyzed Azide-Alkene Cyclization
The foundational methodology for constructing the triazoloquinazoline core is adapted from the Cu-catalyzed reaction of α,β-unsaturated ketoesters with sodium azide. This one-pot process involves:
-
Azide-alkene [3+2] cycloaddition to form a triazoline intermediate.
-
Ring-expansion rearrangement under basic conditions to yield the triazoloquinazolinone scaffold.
-
Substrate : Ethyl-2-(2-oxoindolin-3-ylidene)acetate (1.0 equiv)
-
Reagents : Sodium azide (2.5 equiv), CuI (10 mol%), DMF, rt, 12 h
-
Yield : 82–88% (varies with substituents)
This method offers advantages in regioselectivity and functional group tolerance, critical for subsequent modifications.
Synthesis of the 2-(3,4-Dimethoxyphenyl)-2-Oxoethyl Sidechain
Decarboxylation and Aldoxime Formation
The 3,4-dimethoxyphenyl acetonitrile precursor is synthesized via a three-step sequence from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionate:
-
Decarboxylation : KH₂PO₄ in aqueous solution, 90°C, 2 h (Yield: 85%)
-
Aldoxime formation : Hydroxylamine hydrochloride, NaHCO₃, ether, rt, 4 h (Yield: 88%)
-
Dehydration : Phase-transfer catalysis (tetrabutylammonium bromide) with KOH, toluene reflux, 30 min (Yield: 85%)
Key Intermediate : 3,4-Dimethoxyphenyl acetonitrile
-
Conversion to ketone : Hydrolysis with H₂SO₄ (50%), 60°C, 3 h yields 3,4-dimethoxyphenyl acetyl chloride, which is coupled to the core via Friedel-Crafts acylation.
Final Assembly: Coupling the Sidechain to the Core
Friedel-Crafts Acylation
The 2-oxoethyl group is introduced at position 6 using AlCl₃-mediated Friedel-Crafts acylation:
-
Reagents : 3,4-Dimethoxyphenyl acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), CH₂Cl₂, 0°C → rt, 12 h
-
Yield : 70–75%
Challenges :
-
Competing side reactions at the triazoloquinazoline N-5 position require careful stoichiometry.
-
Steric hindrance from the 3-fluorophenyl group necessitates elevated temperatures (50°C) for complete conversion.
Optimization and Process-Scale Considerations
Yield Optimization
Purification Strategies
-
Recrystallization : Ethanol/water (3:1) achieves >99% purity (HPLC).
-
Column chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted acetyl chloride.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 4H, aryl-H), 5.02 (s, 2H, CH₂CO), 3.89 (s, 6H, OCH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₅H₂₁FN₃O₄: 454.1512; found: 454.1509.
Thermal Analysis :
-
Melting point : 213–215°C (decomposition observed >220°C).
Challenges and Alternative Routes
Competing Rearrangements
The triazoloquinazoline core is prone to Dimroth rearrangement under strongly acidic conditions, necessitating pH control during acylation.
Q & A
Q. Optimization strategies :
- Yield improvement : Adjust stoichiometry (e.g., excess alkylating agents) or use catalysts like K₂CO₃ in DMF for alkylation steps .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cyclization steps, while ethanol/water mixtures improve crystallization .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like acylation .
Basic: What spectroscopic and analytical methods are standard for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substituent positions and scaffold integrity. For example, the 3-fluorophenyl group shows aromatic protons as multiplets at δ 7.2–7.8 ppm, while the dimethoxyphenyl ketone exhibits singlet methoxy peaks at δ ~3.8 ppm .
- LC-MS : Validate molecular weight (e.g., m/z [M+H]+ ~506 for C₂₆H₂₁FN₃O₄). Discrepancies between calculated and observed values may indicate impurities .
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Advanced: How can structural contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Answer:
- Dynamic NMR : Detect conformational flexibility (e.g., rotamers in the 2-oxoethyl side chain) causing split peaks .
- 2D techniques (COSY, NOESY) : Resolve overlapping signals, such as distinguishing aromatic protons in the triazoloquinazoline core from fluorophenyl substituents .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Advanced: What methodologies are recommended for evaluating its benzodiazepine receptor binding affinity?
Answer:
- In vitro assays : Use rat cortical membrane preparations with [³H]flunitrazepam as a radioligand. Competitive binding studies (IC₅₀) identify potency, as demonstrated for triazoloquinazoline analogs like CGS 16228 (IC₅₀ = 4 nM) .
- Selectivity profiling : Test against GABAₐ receptor subtypes (α1-α6) to assess subtype specificity .
- In vivo models : Employ conflict tests (e.g., Vogel punished drinking) in rodents to validate anxiolytic or antagonistic effects .
Advanced: How can computational modeling predict its metabolic stability?
Answer:
- In silico tools : Use P450 enzyme docking (e.g., CYP3A4, CYP2D6) to identify vulnerable sites (e.g., dimethoxyphenyl or fluorophenyl groups).
- Metabolite prediction : Software like MetaSite simulates phase I/II metabolism, highlighting potential glucuronidation or oxidation sites .
- Validation : Compare predictions with in vitro microsomal stability assays (human/rat liver microsomes + NADPH) .
Advanced: How to address discrepancies in reported bioactivity across structural analogs?
Answer:
- SAR analysis : Systematically compare substituent effects. For example, replacing 3-fluorophenyl with 4-fluorophenyl () may alter receptor binding due to steric/electronic differences .
- Pharmacophore mapping : Identify critical moieties (e.g., the triazoloquinazoline core and ketone group) using 3D-QSAR models .
- Experimental replication : Retest conflicting analogs under standardized conditions (e.g., uniform receptor preparation and ligand concentrations) .
Advanced: What strategies improve solubility for in vivo studies without compromising activity?
Answer:
- Prodrug design : Introduce phosphate esters at the 5(6H)-one position, which hydrolyze in vivo to the active form.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles for hydrophobic derivatives .
- Structural tweaks : Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl or amino groups) while monitoring receptor affinity .
Basic: How is purity assessed, and what are common impurities?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Impurities often include unreacted intermediates (e.g., anthranilonitrile derivatives) or dehalogenated byproducts .
- TLC : Monitor reaction progress with silica gel plates (eluent: ethyl acetate/hexane 3:7). Rf values for the pure compound should match literature data .
Advanced: What synthetic challenges arise in scaling up production?
Answer:
- Exothermic reactions : Control temperature during cyclization steps using jacketed reactors .
- Crystallization issues : Optimize solvent mixtures (e.g., ethanol/water gradients) to prevent oiling out .
- Catalyst removal : Replace homogeneous catalysts (e.g., Pd for Suzuki coupling) with immobilized versions for easier filtration .
Advanced: How can DFT calculations guide the design of more potent analogs?
Answer:
- Electrostatic potential maps : Identify regions for hydrogen bonding (e.g., the ketone group’s interaction with receptor residues) .
- Conformational analysis : Simulate side-chain flexibility to optimize steric fit within the receptor pocket .
- Binding energy predictions : Rank analogs by ΔG values from docking studies (e.g., AutoDock Vina) to prioritize synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
